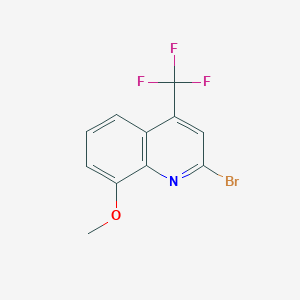
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline
Übersicht
Beschreibung
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline, also known as BMQ, is an organofluorine compound with a wide range of applications in both research and industry. It is a small molecule that has been extensively studied in recent years due to its versatile properties. BMQ has been used in various fields such as biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs. 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of organic compounds. In addition, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been used as a fluorescent dye in biological imaging, and as a fluorescent tag in protein labeling.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline interacts with the active site of enzymes, leading to the inhibition of enzyme activity. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is thought to interact with DNA and RNA, resulting in the inhibition of transcription and translation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline are not yet fully understood. However, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline in laboratory experiments has several advantages. First, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a small molecule, which makes it easier to handle and manipulate in the laboratory. Second, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is relatively non-toxic, which makes it safer to use in the laboratory. Finally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is relatively inexpensive, which makes it more cost-effective to use in laboratory experiments.
However, there are some limitations to the use of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline in laboratory experiments. For example, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is not very stable in air, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
The potential future directions for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline are numerous. For example, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more effective drugs for the treatment of various diseases. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more efficient catalysts for the synthesis of organic compounds. Furthermore, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more sensitive fluorescent dyes for biological imaging. Finally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more efficient fluorescent tags for protein labeling.
Eigenschaften
IUPAC Name |
2-bromo-8-methoxy-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-6-7(11(13,14)15)5-9(12)16-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIWJCHUGHIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




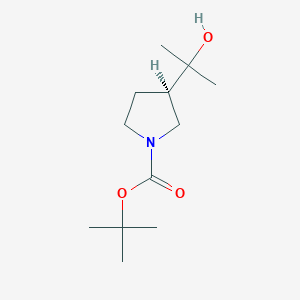
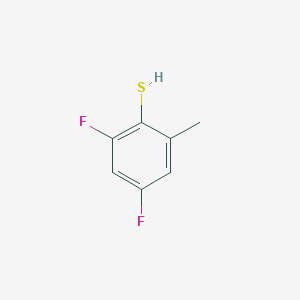
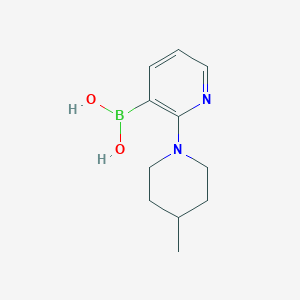
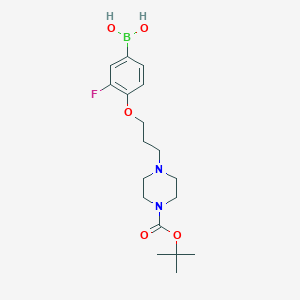
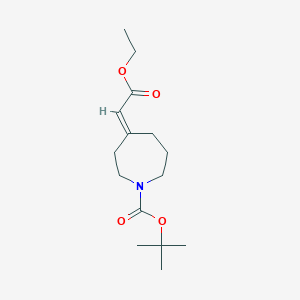
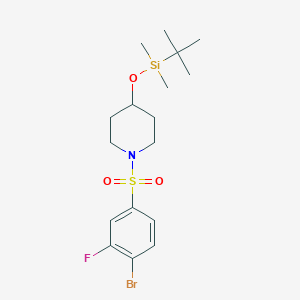
![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
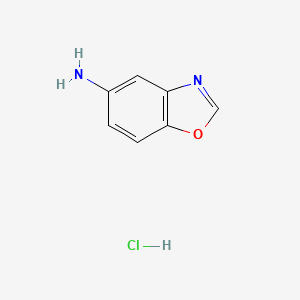
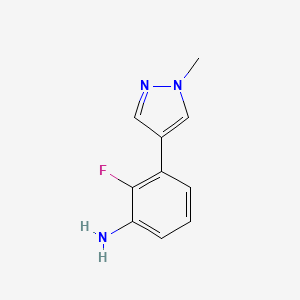
![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)
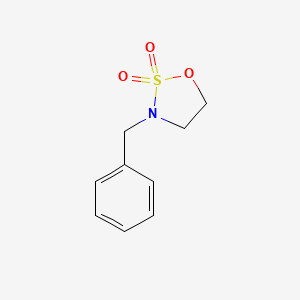
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)